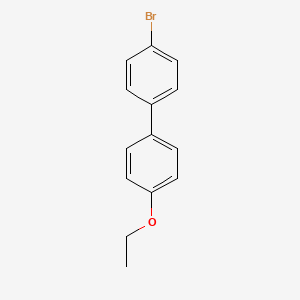

1-(4-Bromophenyl)-4-ethoxybenzene

Description

BenchChem offers high-quality 1-(4-Bromophenyl)-4-ethoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromophenyl)-4-ethoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(4-ethoxyphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO/c1-2-16-14-9-5-12(6-10-14)11-3-7-13(15)8-4-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTNZDANAUJJRBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578796 | |

| Record name | 4-Bromo-4'-ethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58743-80-9 | |

| Record name | 4-Bromo-4′-ethoxy-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58743-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-4'-ethoxy-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Field Guide to a Versatile Biphenyl Intermediate

An In-depth Technical Guide to 1-(4-Bromophenyl)-4-ethoxybenzene

This guide provides a comprehensive technical overview of 1-(4-Bromophenyl)-4-ethoxybenzene (also known as 4-Bromo-4'-ethoxybiphenyl), a substituted biphenyl compound of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its analytical characterization, and its potential as a strategic building block in modern research and development.

Core Molecular Identity and Physicochemical Profile

1-(4-Bromophenyl)-4-ethoxybenzene belongs to the biphenyl class of organic compounds, characterized by two phenyl rings linked by a single carbon-carbon bond. The substitution pattern—a bromine atom on one ring and an ethoxy group on the other, both at the para position—imparts specific properties of reactivity, polarity, and stereochemistry that make it a valuable synthetic intermediate. The bromine atom serves as a versatile reactive handle for further functionalization, primarily through cross-coupling reactions, while the ethoxy group modifies the molecule's electronic properties and solubility.

While extensive experimental data for this specific molecule is not broadly published, we can compile its core identifiers and a combination of computed and analogous experimental data to build a reliable physicochemical profile.

Table 1: Physicochemical and Computed Properties of 1-(4-Bromophenyl)-4-ethoxybenzene

| Property | Value | Source / Comment |

| CAS Number | 58743-80-9 | - |

| Molecular Formula | C₁₄H₁₃BrO | - |

| Molecular Weight | 277.16 g/mol | - |

| Monoisotopic Mass | 276.0150 Da | - |

| Appearance | White to off-white solid | Inferred from similar biphenyl compounds |

| Melting Point | Data not available | Similar compound 4-Bromo-4'-methoxybiphenyl melts at 144-148 °C. |

| Boiling Point | Data not available | - |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate) | Inferred from structural properties |

| LogP (Octanol/Water) | 5.0 (Predicted) | A high value indicates significant lipophilicity. |

| Topological Polar Surface Area | 9.23 Ų | Indicates low polarity, consistent with its ether functional group. |

| Rotatable Bond Count | 3 | Includes the C-C bond between the rings and the C-O and O-C bonds of the ethoxy group. |

Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond linking the two phenyl rings is the central challenge in synthesizing 1-(4-Bromophenyl)-4-ethoxybenzene. The Suzuki-Miyaura cross-coupling reaction stands as the most efficient and robust method for this purpose.[1] This palladium-catalyzed reaction forms a single bond between an organoboron compound and an organohalide.[2]

The strategic advantage of the Suzuki coupling lies in its high tolerance for a wide variety of functional groups, its relatively mild reaction conditions, and the commercial availability of the necessary precursors and catalysts. From a process chemistry perspective, the boronic acids used are generally stable, crystalline solids, and the reaction byproducts are typically inorganic and easily removed.

There are two primary, equally viable Suzuki coupling strategies to achieve the target molecule:

-

Route A: Coupling of (4-ethoxyphenyl)boronic acid with a 1,4-dihalogenated benzene (e.g., 1-bromo-4-iodobenzene).

-

Route B: Coupling of (4-bromophenyl)boronic acid with a 4-halogenated phenetole (e.g., 1-bromo-4-ethoxybenzene).

Below is a detailed, self-validating protocol for Route A, which is often preferred as the differing reactivity of iodine and bromine atoms can allow for selective, stepwise reactions if further functionalization is desired.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize 1-(4-Bromophenyl)-4-ethoxybenzene from (4-ethoxyphenyl)boronic acid and 1-bromo-4-iodobenzene.

Materials:

-

(4-ethoxyphenyl)boronic acid (1.0 eq)

-

1-bromo-4-iodobenzene (1.1 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (Solvent)

-

Ethanol (Co-solvent)

-

Water (Co-solvent)

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add (4-ethoxyphenyl)boronic acid (1.0 eq), 1-bromo-4-iodobenzene (1.1 eq), and anhydrous potassium carbonate (3.0 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. This is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.

-

Catalyst Addition: Under a positive flow of nitrogen, add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.03 eq). The bright yellow color of the catalyst should be visible.

-

Solvent Addition: Add a 4:1:1 mixture of Toluene:Ethanol:Water to the flask via cannula or syringe. The solvent mixture is designed to dissolve both the organic precursors and the inorganic base, creating an efficient reaction environment.

-

Reaction Execution: Heat the reaction mixture to 85-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the consumption of the starting materials. The reaction is typically complete within 6-12 hours.

-

Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve the inorganic salts and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. The biphenyl product is nonpolar and will preferentially partition into the organic phase.

-

Workup - Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine. The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is then purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 1-(4-Bromophenyl)-4-ethoxybenzene as a white solid.

Diagram 1: Suzuki-Miyaura Synthesis Workflow

The key mechanistic steps of the palladium-catalyzed Suzuki-Miyaura reaction.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized 1-(4-Bromophenyl)-4-ethoxybenzene requires a suite of analytical techniques. Below are the expected results from key spectroscopic methods.

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to be highly characteristic due to the para-substitution on both rings, which creates a high degree of symmetry.

-

Ethoxy Group (O-CH₂-CH₃):

-

A triplet at ~1.4 ppm (3H), corresponding to the methyl (-CH₃) protons. The signal is split into a triplet by the two adjacent methylene protons.

-

A quartet at ~4.1 ppm (2H), corresponding to the methylene (-CH₂) protons. This signal is deshielded by the adjacent oxygen atom and is split into a quartet by the three neighboring methyl protons.

-

-

Aromatic Region (Ar-H):

-

Two distinct sets of doublets are expected, each integrating to 4 protons in total (or two doublets integrating to 2H each).

-

The protons on the ethoxy-substituted ring will appear as a doublet at ~7.0 ppm (2H, ortho to -OEt) and a doublet at ~7.5 ppm (2H, meta to -OEt).

-

The protons on the bromo-substituted ring will appear as a doublet at ~7.45 ppm (2H, ortho to -Br) and a doublet at ~7.6 ppm (2H, meta to -Br). The exact chemical shifts can overlap, potentially creating complex multiplets in the 7.0-7.7 ppm range.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance)

The symmetry of the molecule simplifies the ¹³C NMR spectrum.

-

Ethoxy Group:

-

-CH₃ carbon at ~15 ppm.

-

-CH₂ carbon at ~63 ppm.

-

-

Aromatic Carbons: Due to symmetry, only 8 aromatic signals are expected instead of 12.

-

C-OEt: ~159 ppm (deshielded by oxygen).

-

C-H (ortho to -OEt): ~115 ppm.

-

C-H (meta to -OEt): ~128 ppm.

-

C-ipso (attached to other ring): ~132 ppm.

-

C-Br: ~121 ppm (shielded by the "heavy atom effect" of bromine). [3] * C-H (ortho to -Br): ~128.5 ppm.

-

C-H (meta to -Br): ~132 ppm.

-

C-ipso (attached to other ring): ~139 ppm.

-

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

~3050-3000 cm⁻¹: Aromatic C-H stretching.

-

~2980-2850 cm⁻¹: Aliphatic C-H stretching from the ethoxy group.

-

~1600, 1500, 1480 cm⁻¹: Aromatic C=C ring stretching vibrations.

-

~1250 cm⁻¹: Strong, characteristic Aryl-O-C asymmetric stretching from the ether linkage.

-

~1040 cm⁻¹: Aryl-O-C symmetric stretching.

-

~1070 cm⁻¹: C-Br stretching.

-

~830 cm⁻¹: A strong C-H out-of-plane bending band, indicative of 1,4-disubstitution on a benzene ring.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern due to the presence of bromine. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. Therefore, two peaks of almost equal intensity will be observed:

-

M⁺: m/z 276

-

[M+2]⁺: m/z 278

Reactivity and Applications in Drug Development & Materials Science

The true value of 1-(4-Bromophenyl)-4-ethoxybenzene for researchers lies in its potential as a versatile molecular scaffold.

Chemical Reactivity

The bromine atom is the primary site for further chemical modification. It can readily participate in a variety of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds. This allows for the systematic and controlled elaboration of the molecular structure, which is a cornerstone of modern medicinal chemistry.

Diagram 3: Diversification Potential of the Scaffold

Strategic functionalization of the core scaffold via palladium-catalyzed reactions.

Relevance in Drug Discovery

Substituted biphenyls are privileged structures in medicinal chemistry, appearing in numerous approved drugs. The 4-bromobiphenyl motif, in particular, is a known intermediate in the synthesis of agrochemical and pharmaceutical compounds. [4]Furthermore, bromophenol derivatives, especially those from marine sources, are known to possess a wide range of biological activities, including antioxidant, anticancer, and anti-inflammatory properties. [5][6] While the specific bioactivity of 1-(4-Bromophenyl)-4-ethoxybenzene is not widely reported, its structure provides an ideal starting point for library synthesis. The ethoxy group can act as a hydrogen bond acceptor and improve pharmacokinetic properties, while the second ring can be functionalized to interact with specific biological targets. Its structural similarity to compounds used in the development of endothelin receptor antagonists highlights its potential in this therapeutic area.

Applications in Materials Science

The rigid, rod-like structure of the biphenyl core is fundamental to the properties of many liquid crystals. Indeed, related 4-substituted-4'-cyanobiphenyls are cornerstone materials for liquid crystal displays (LCDs). [7]The ability to tune the electronic properties and length of the molecule by reacting at the bromine position makes 1-(4-Bromophenyl)-4-ethoxybenzene an attractive precursor for novel liquid crystalline materials, as well as for organic light-emitting diodes (OLEDs) and other organic electronics. [8]

Safety and Handling

Specific safety data for 1-(4-Bromophenyl)-4-ethoxybenzene is not readily available. However, based on GHS classifications for structurally similar compounds such as 4-bromo-4'-hydroxybiphenyl and 4-bromo-4'-methoxybiphenyl, the following precautions are advised. [9][10]

-

Hazard Statements (Inferred):

-

May cause skin irritation (H315).

-

May cause serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

May be harmful if swallowed (H302).

-

-

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

-

References

-

PubChem. (n.d.). 4-Bromodiphenyl Ether. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]

-

Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-4'-methoxybiphenyl. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-4'-hydroxybiphenyl. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

- Al-Masum, M., & Islam, M. S. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molbank, 2018(4), M1025.

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of [1,1'-Biphenyl]-4-carbonitrile, 4'-ethyl- (CAS 58743-75-2). Retrieved February 2, 2026, from [Link]

- El-ghamry, I., & Fathalla, S. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc, 2009(13), 324-341.

-

13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

- De Radzitzky, P., & Smets, G. (1991). Preparation of 4-bromobiphenyl. U.S.

-

Virtual Chemistry. (n.d.). 1-Ethoxy-4-ethylbenzene. Retrieved February 2, 2026, from [Link]

-

Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018, January 10). Stack Exchange. Retrieved February 2, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023, November 15). Sciforum. Retrieved February 2, 2026, from [Link]

-

Theorem Chemical. (n.d.). High-Quality 4-Bromo-4'-Ethylbiphenyl Pricelist, Quotes. Retrieved February 2, 2026, from [Link]

- Liu, Y., et al. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 27(8), 2486.

- Kim, H. J., et al. (2023). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-κB Pathways in RAW 264.7 Cells. International Journal of Molecular Sciences, 24(13), 10843.

-

Arborpharm. (n.d.). CAS.58743-75-2 4'-Ethyl-[1,1'-biphenyl]-4-carbonitrile. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). Butyronitrile. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. US4990705A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. arborpharmchem.com [arborpharmchem.com]

- 8. China High-Quality 4-Bromo-4'-Ethylbiphenyl Pricelist, Quotes - Theorem Chemical [theoremchem.com]

- 9. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Bromo-4'-hydroxybiphenyl | C12H9BrO | CID 95093 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(4-Bromophenyl)-4-ethoxybenzene: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)-4-ethoxybenzene, also known as 4-bromo-4'-ethoxybiphenyl, is a biphenyl derivative of significant interest in the fields of medicinal chemistry and materials science. Its rigid biphenyl core, functionalized with a bromo group and an ethoxy group at the para positions, makes it a versatile intermediate for the synthesis of more complex molecules. The bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ethoxy group modulates the molecule's electronic properties and solubility.

This technical guide provides a comprehensive overview of the structure, synthesis, physicochemical properties, spectroscopic characterization, and key applications of 1-(4-Bromophenyl)-4-ethoxybenzene, with a particular focus on its role as a precursor in the development of pharmaceuticals and liquid crystals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(4-Bromophenyl)-4-ethoxybenzene is essential for its handling, reaction optimization, and application.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₃BrO | Guidechem[1] |

| Molecular Weight | 277.16 g/mol | Guidechem[1] |

| CAS Number | 58743-80-9 | Guidechem[1] |

| Appearance | White to off-white solid | |

| Melting Point | Not widely reported, but expected to be a solid at room temperature based on related structures. | |

| Boiling Point | Not widely reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, tetrahydrofuran, and toluene. | |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | Guidechem[1] |

| InChI Key | KTNZDANAUJJRBF-UHFFFAOYSA-N | Guidechem[1] |

Synthesis of 1-(4-Bromophenyl)-4-ethoxybenzene

The most common and efficient method for synthesizing 1-(4-Bromophenyl)-4-ethoxybenzene is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction forms the C-C bond between the two phenyl rings with high efficiency and functional group tolerance.

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the method of choice for constructing the biphenyl scaffold of 1-(4-Bromophenyl)-4-ethoxybenzene due to its mild reaction conditions, high yields, and the commercial availability of the necessary starting materials. The key components of this reaction are an aryl halide, an arylboronic acid (or its ester), a palladium catalyst, and a base.

-

Choice of Reactants: Two primary routes are viable:

-

Coupling of 4-ethoxyphenylboronic acid with 1,4-dibromobenzene. This route is often preferred due to the commercial availability and stability of 4-ethoxyphenylboronic acid. The use of 1,4-dibromobenzene allows for a single coupling to occur, with the remaining bromine atom available for further functionalization if needed.

-

Coupling of 4-bromophenylboronic acid with 1-bromo-4-ethoxybenzene. This is also a feasible route.

-

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is typically generated in situ from a palladium(II) precatalyst such as Pd(PPh₃)₄ or by using a combination of a palladium source like Pd(OAc)₂ and a phosphine ligand (e.g., PPh₃). The ligand stabilizes the palladium center and facilitates the catalytic cycle.

-

Base: A base is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center. Inorganic bases like sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and yield.

-

Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) and an aqueous solution of the base is typically employed. This two-phase system facilitates the interaction of all reactants.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: A generalized workflow for the synthesis of 1-(4-Bromophenyl)-4-ethoxybenzene via Suzuki-Miyaura coupling.

Step-by-Step Protocol for Suzuki-Miyaura Coupling

This protocol is a representative procedure for the synthesis of 1-(4-Bromophenyl)-4-ethoxybenzene based on established methods for analogous Suzuki couplings.

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethoxyphenylboronic acid (1.0 eq), 1,4-dibromobenzene (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq), and potassium carbonate (2.0 eq).

-

Rationale: Using a slight excess of 1,4-dibromobenzene can help drive the reaction to completion. Pd(PPh₃)₄ is a common and effective catalyst for this type of coupling. Potassium carbonate is a cost-effective and efficient base.

-

-

Solvent Addition and Degassing:

-

Add a 2:1 mixture of toluene and water to the flask. The total solvent volume should be sufficient to dissolve the reactants upon heating.

-

Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Rationale: The biphasic solvent system is standard for Suzuki couplings. Degassing is a critical step to ensure the longevity and activity of the palladium catalyst.

-

-

Reaction:

-

Heat the reaction mixture to reflux (typically around 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-12 hours).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Add water and ethyl acetate to the flask and transfer the contents to a separatory funnel.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Rationale: The aqueous workup removes the inorganic base and salts. The brine wash helps to remove any remaining water from the organic layer.

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent such as ethanol.

-

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 | d | 2H | Aromatic protons ortho to the bromo group |

| ~7.4 | d | 2H | Aromatic protons meta to the bromo group |

| ~7.4 | d | 2H | Aromatic protons ortho to the ethoxy group |

| ~6.9 | d | 2H | Aromatic protons meta to the ethoxy group |

| ~4.1 | q | 2H | -OCH₂CH₃ |

| ~1.4 | t | 3H | -OCH₂CH₃ |

Rationale for Prediction: The aromatic region will show two sets of doublets for each phenyl ring due to the para-substitution pattern. The protons on the brominated ring will be more deshielded (downfield) than those on the ethoxy-substituted ring. The ethoxy group will exhibit a characteristic quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~159 | C-OEt |

| ~140 | Quaternary C of the ethoxy-substituted ring |

| ~138 | Quaternary C of the bromo-substituted ring |

| ~132 | C-H meta to the ethoxy group |

| ~128 | C-H ortho to the ethoxy group |

| ~128 | C-H meta to the bromo group |

| ~121 | C-Br |

| ~115 | C-H ortho to the ethoxy group |

| ~63 | -OCH₂CH₃ |

| ~15 | -OCH₂CH₃ |

Rationale for Prediction: The carbon attached to the oxygen of the ethoxy group will be the most downfield in the aromatic region. The carbon bearing the bromine atom will also be a quaternary carbon with a distinct chemical shift. The remaining aromatic carbons will appear in the typical range of 115-140 ppm. The aliphatic carbons of the ethoxy group will be significantly upfield.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3050-3000 | C-H stretching (aromatic) |

| ~2980-2850 | C-H stretching (aliphatic, ethoxy group) |

| ~1600, 1480 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (aryl ether) |

| ~1050 | C-Br stretching |

| ~830 | C-H out-of-plane bending (para-disubstituted benzene) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment |

| 276/278 | [M]⁺ and [M+2]⁺ molecular ion peaks (due to the presence of bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) |

| 248/250 | [M - C₂H₄]⁺ (loss of ethene from the ethoxy group) |

| 233/235 | [M - C₂H₅O]⁺ (loss of the ethoxy radical) |

| 169 | [M - Br]⁺ (loss of the bromine radical) |

Applications

1-(4-Bromophenyl)-4-ethoxybenzene is a valuable building block in several areas of chemical research and development.

Intermediate in Pharmaceutical Synthesis

A significant application of derivatives of 1-(4-Bromophenyl)-4-ethoxybenzene is in the synthesis of the antidiabetic drug dapagliflozin . Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. While the exact synthetic route may vary, a closely related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known key intermediate in the synthesis of dapagliflozin[2]. The biphenyl ether moiety is a core structural feature of this class of drugs.

Caption: Simplified schematic of the role of a 1-(4-Bromophenyl)-4-ethoxybenzene derivative in the synthesis of Dapagliflozin.

Precursor for Liquid Crystals

The rigid, rod-like structure of the biphenyl core is a common motif in liquid crystalline materials. 1-(4-Bromophenyl)-4-ethoxybenzene can serve as a precursor for the synthesis of various liquid crystals[3]. The bromo group can be converted to other functional groups, such as a cyano or an alkyl chain, which are known to promote liquid crystalline behavior. The ethoxy group also contributes to the desired mesomorphic properties. These materials are essential for applications in liquid crystal displays (LCDs) and other electro-optical devices[4].

Safety and Handling

1-(4-Bromophenyl)-4-ethoxybenzene should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Based on data for the analogous 4-bromo-4'-methoxybiphenyl, the compound may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation[1]. Consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

1-(4-Bromophenyl)-4-ethoxybenzene is a valuable and versatile chemical intermediate with a well-defined structure and predictable reactivity. Its synthesis is readily achievable through robust and scalable methods like the Suzuki-Miyaura coupling. The strategic placement of the bromo and ethoxy groups on the biphenyl scaffold makes it a key precursor for the synthesis of high-value molecules, including the antidiabetic drug dapagliflozin and advanced liquid crystalline materials. A thorough understanding of its synthesis, properties, and spectroscopic signature is crucial for its effective utilization in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15840884, 1-(4-Bromophenyl)-4-ethoxybenzene. Retrieved January 2, 2026 from [Link].

- CN108129258B - Synthesis process of 4-bromo-4'-propylbiphenyl - Google Patents. (n.d.).

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Litinov, V. P. (2010). Suzuki-Miyaura cross-coupling in the chemistry of heterocyclic compounds. Russian Chemical Reviews, 79(7), 583–612.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4034005, 4-Bromo-4'-methoxybiphenyl. Retrieved January 2, 2026 from [Link].

- CN107304194A - The method for preparing Dapagliflozin - Google Patents. (n.d.).

- Goodby, J. W., Saez, I. M., Cowling, S. J., Görtz, V., Draper, M., Hall, A. W., ... & Date, R. W. (2009). The liquid crystal properties of 4-substituted-4′-cyanobiphenyls. Liquid Crystals, 36(6-7), 643-667.

Sources

- 1. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN107304194A - The method for preparing Dapagliflozin - Google Patents [patents.google.com]

- 3. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-4'-ethoxybiphenyl

This guide provides an in-depth analysis of the spectroscopic data for 4-bromo-4'-ethoxybiphenyl, a biphenyl derivative of interest in materials science and pharmaceutical research. The structural elucidation of this molecule is paramount for its application, and this document offers a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. The insights provided herein are grounded in established spectroscopic principles and field-proven methodologies, aimed at researchers, scientists, and professionals in drug development.

Introduction to 4-Bromo-4'-ethoxybiphenyl and its Spectroscopic Signature

4-Bromo-4'-ethoxybiphenyl belongs to the class of halogenated biphenyls, which are foundational structures in the synthesis of liquid crystals, polymers, and active pharmaceutical ingredients. The electronic and structural properties endowed by the bromine atom and the ethoxy group on the biphenyl scaffold make its precise characterization a critical step in any research and development pipeline. Spectroscopic techniques provide a non-destructive and highly informative means to confirm the identity, purity, and structure of this compound. This guide will delve into the expected spectroscopic data and the rationale behind its interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the carbon-hydrogen framework of 4-bromo-4'-ethoxybiphenyl.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment and connectivity of the hydrogen atoms in the molecule. For 4-bromo-4'-ethoxybiphenyl, the spectrum is expected to show distinct signals for the aromatic protons and the ethoxy group protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Bromo-4'-ethoxybiphenyl in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50 | d, J ≈ 8.5 Hz | 2H | H-2', H-6' |

| ~7.45 | d, J ≈ 8.5 Hz | 2H | H-3, H-5 |

| ~7.38 | d, J ≈ 8.5 Hz | 2H | H-2, H-6 |

| ~6.95 | d, J ≈ 8.5 Hz | 2H | H-3', H-5' |

| 4.08 | q, J ≈ 7.0 Hz | 2H | -OCH₂CH₃ |

| 1.45 | t, J ≈ 7.0 Hz | 3H | -OCH₂CH₃ |

Interpretation and Rationale:

The aromatic region of the spectrum is expected to display four distinct doublets, characteristic of a 1,4-disubstituted benzene ring system. The protons on the brominated ring (H-2, H-6, H-3, H-5) and the ethoxy-substituted ring (H-2', H-6', H-3', H-5') will exhibit coupling to their ortho neighbors, resulting in doublet signals. The electron-withdrawing nature of the bromine atom will likely deshield the adjacent protons (H-3, H-5) to a greater extent than the ethoxy group deshields its ortho protons (H-3', H-5'). The ethoxy group protons will appear as a quartet for the methylene group (-OCH₂-) due to coupling with the three methyl protons, and a triplet for the methyl group (-CH₃) due to coupling with the two methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of the 1,4-disubstituted rings, we expect to see a total of 8 signals in the aromatic region and two signals for the ethoxy group.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Bromo-4'-ethoxybiphenyl in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~158.5 | C-4' |

| ~140.0 | C-1 |

| ~132.0 | C-3, C-5 |

| ~131.5 | C-1' |

| ~128.5 | C-2, C-6 |

| ~128.0 | C-2', C-6' |

| ~121.0 | C-4 |

| ~115.0 | C-3', C-5' |

| ~63.5 | -OCH₂CH₃ |

| ~15.0 | -OCH₂CH₃ |

Interpretation and Rationale:

The carbon attached to the electronegative oxygen of the ethoxy group (C-4') is expected to be the most deshielded among the aromatic carbons. The carbon bearing the bromine atom (C-4) will also be significantly deshielded. The remaining aromatic carbons will appear in the expected regions, with their chemical shifts influenced by the inductive and resonance effects of the substituents. The methylene and methyl carbons of the ethoxy group will appear in the aliphatic region of the spectrum. The spectral data for the closely related 4-bromo-4'-methoxybiphenyl shows similar patterns, lending confidence to these predictions.[1]

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 4-bromo-4'-ethoxybiphenyl will be characterized by vibrations corresponding to the aromatic rings and the ether linkage.

Table 3: Predicted FT-IR Spectral Data for 4-Bromo-4'-ethoxybiphenyl

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980-2850 | Medium | Aliphatic C-H stretch (-CH₂, -CH₃) |

| ~1600, 1480 | Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C asymmetric stretch |

| ~1040 | Strong | Aryl-O-C symmetric stretch |

| ~1000 | Strong | C-Br stretch |

| ~830 | Strong | p-disubstituted benzene C-H out-of-plane bend |

Interpretation and Rationale:

The presence of the aromatic rings will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the ethoxy group will be observed between 2980 and 2850 cm⁻¹. The most diagnostic peaks will be the strong C-O stretching vibrations of the aryl ether, typically appearing as two distinct bands. The C-Br stretch is expected in the fingerprint region, and the out-of-plane bending for the 1,4-disubstituted rings will give a strong absorption around 830 cm⁻¹.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Expected Data:

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, this peak will appear as a doublet with a characteristic isotopic pattern of approximately 1:1 intensity for the M⁺ and M+2 peaks, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z values would be around 276 and 278.

-

Major Fragmentation Pathways: Key fragmentation pathways would likely involve the loss of the ethoxy group or parts of it, and cleavage of the biphenyl linkage.

Experimental Protocols for Synthesis and Spectroscopic Analysis

A reliable synthesis of 4-bromo-4'-ethoxybiphenyl can be achieved through a two-step process: a Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by a Williamson ether synthesis to introduce the ethoxy group.

Synthesis of 4-Bromo-4'-ethoxybiphenyl

Step 1: Suzuki-Miyaura Coupling for the Synthesis of 4-Bromo-4'-hydroxybiphenyl

This reaction couples a boronic acid with a halide and is a robust method for forming C-C bonds between aromatic rings.

Sources

Technical Guide: 1-(4-Bromophenyl)-4-ethoxybenzene Solubility Profile & Processing

CAS: 58743-80-9 | Molecular Formula: C₁₄H₁₃BrO | MW: 277.16 g/mol [1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility landscape, and purification protocols for 1-(4-Bromophenyl)-4-ethoxybenzene (also known as 4-Bromo-4'-ethoxybiphenyl).[1] As a halogenated alkoxybiphenyl, this molecule serves as a critical intermediate in the synthesis of liquid crystals (mesogens) and advanced organic scaffolds via Suzuki-Miyaura coupling.[1] Its solubility behavior is dominated by high lipophilicity (LogP ~5–6) and significant lattice energy, necessitating specific solvent systems for processing and purification.[1]

Part 1: Physicochemical Architecture

To predict and manipulate solubility, one must understand the molecular forces at play.[1]

Structural Determinants of Solubility

The molecule features a rigid biphenyl core substituted with a bromine atom at the 4-position and an ethoxy group at the 4'-position.[1]

-

The Biphenyl Core: Provides a planar, aromatic framework that facilitates strong

- -

The Ethoxy Tail (

): Acts as a weak electron-donating group (EDG).[1] While the alkyl chain adds minor flexibility, it primarily increases lipophilicity.[1] -

The Bromine Substituent (

): A heavy halogen that increases molecular weight and density (

Quantitative Properties (Predicted & Empirical)

| Property | Value / Range | Significance |

| LogP (Octanol/Water) | ~5.8 – 6.0 | Highly Lipophilic.[1] Virtually insoluble in water.[1][2] |

| Melting Point | 140 – 150 °C* | High thermal stability; indicates strong crystal packing.[1] |

| H-Bond Donors | 0 | No capacity to donate protons to solvent.[1] |

| H-Bond Acceptors | 1 (Ether oxygen) | Weak interaction with protic solvents (e.g., Ethanol).[1] |

| Polar Surface Area | ~9.2 Ų | Very low polarity; "Grease-like" solubility behavior.[1] |

*Note: Melting points for alkoxybiphenyls vary by isomer purity; 4-methoxy analogs melt ~143°C; ethoxy analogs typically fall in a similar range.[1]

Part 2: Solubility Landscape

Solvent Compatibility Matrix

The following table categorizes solvents based on their thermodynamic interaction with 1-(4-Bromophenyl)-4-ethoxybenzene.

| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for extraction and reactions.[1] Dissolves readily at RT. |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Good | Ideal for high-temperature reactions (e.g., reflux).[1] |

| Polar Aprotic | THF, Ethyl Acetate | Moderate | Good solubility, often used as co-solvents in chromatography.[1] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Poor (Cold) / Good (Hot) | Target for Recrystallization. The steep solubility curve allows for purification.[1] |

| Aliphatic Hydrocarbons | Hexane, Pentane, Heptane | Low | Used as anti-solvents to precipitate the product.[1] |

| Aqueous | Water, Brine, Buffers | Insoluble | Used to wash away inorganic salts during workup.[1] |

The "Like Dissolves Like" Mechanism

The solubility is governed by London Dispersion Forces.[1] The high polarizability of the bromine atom and the aromatic rings makes the molecule highly soluble in solvents with high polarizability (DCM, Chloroform).[1] Conversely, the lack of hydrogen bond donors renders it incompatible with the hydrogen-bonding network of water.[1]

Part 3: Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Objective: To determine the saturation limit in a specific solvent at

-

Preparation: Weigh approximately

of excess solid 1-(4-Bromophenyl)-4-ethoxybenzene into a sealable vial. -

Equilibration: Add

of the target solvent. -

Agitation: Sonicate for 10 minutes, then shake at

for 24 hours to ensure thermodynamic equilibrium (not just kinetic dissolution). -

Filtration: Filter the suspension through a

PTFE syringe filter (pre-saturated with solvent) into a tared vessel. -

Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven.

-

Calculation: Weigh the residue.

Protocol B: Purification via Recrystallization

Context: Synthesis of this compound often yields byproducts like dibromo-species or unreacted biphenyls.[1] Recrystallization exploits the differential solubility in Ethanol.[1]

Reagents:

-

Crude 1-(4-Bromophenyl)-4-ethoxybenzene[1]

-

Solvent: Absolute Ethanol (primary) or Ethanol/Toluene (9:[1]1) if solubility is too low.[1]

Workflow:

-

Dissolution: Place crude solid in a flask equipped with a reflux condenser. Add Ethanol (

ratio initially).[1] -

Heating: Heat to reflux (

).[1] If solid remains, add solvent in small increments until fully dissolved.[1] -

Hot Filtration: If insoluble particles (dust/salts) remain, filter the hot solution rapidly through a pre-warmed funnel.[1]

-

Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT), then place in an ice bath (

) for 2 hours. Slow cooling promotes larger, purer crystals.[1] -

Collection: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold Ethanol.[1]

-

Drying: Dry in a vacuum oven at

to remove solvent inclusions.

Part 4: Visualization of Workflows

Solubility Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended application (Reaction vs. Purification).[1]

Caption: Decision matrix for solvent selection based on thermodynamic requirements.

Recrystallization Mechanism

Visualizing the thermodynamic pathway for purification.

Caption: Thermodynamic cycle of recrystallization showing impurity exclusion during nucleation.[1]

Part 5: Applications & Safety

Synthesis Applications

This molecule is a "Suzuki Handle."[1] The bromine atom is a distinct leaving group for Palladium-catalyzed cross-coupling reactions.[1]

-

Reaction Solvent: Toluene/Water (biphasic) or DMF is typically used.[1]

-

Solubility Issue: In biphasic systems, Phase Transfer Catalysts (e.g., TBAB) are often required because this molecule will not partition into the aqueous phase.[1]

Safety Considerations (GHS)

-

Skin: Lipophilic compounds penetrate skin easily.[1] Wear Nitrile gloves.[1]

-

Environmental: Halogenated aromatics are persistent.[1] Dispose of as halogenated organic waste.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15840884, 1-(4-Bromophenyl)-4-ethoxybenzene.[1] Retrieved from [Link][1]

-

Organic Syntheses. Preparation of Brominated Biphenyls. Org.[1][3][4][5] Synth. 1928, 8,[1][3] 42. Retrieved from [Link]

Sources

- 1. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromobiphenyl | C12H9Br | CID 7101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. boronmolecular.com [boronmolecular.com]

- 5. 4-Bromoanisole - Wikipedia [en.wikipedia.org]

Technical Whitepaper: Strategic Functionalization of the Carbon-Bromine Bond in 4-Bromo-4'-ethoxybiphenyl

[1]

Executive Summary

The molecule 1-(4-Bromophenyl)-4-ethoxybenzene (commonly referred to as 4-bromo-4'-ethoxybiphenyl ) represents a critical scaffold in the materials science sector.[1] It serves as the primary intermediate for the synthesis of nematic liquid crystals (such as 4'-ethoxy-4-cyanobiphenyl) and high-performance organic light-emitting diode (OLED) materials.[1]

This guide addresses the specific reactivity profile of the C-Br bond within this biphenyl system. Unlike simple aryl bromides, the reactivity here is modulated by the distal 4'-ethoxy group, which exerts a mesomeric electron-donating effect (

Electronic Environment & Mechanistic Implications[1][2][3]

To optimize reaction yields, one must first understand the electronic landscape of the substrate. The 4-bromo-4'-ethoxybiphenyl molecule is not electronically neutral.[1][2]

-

The 4'-Ethoxy Group (+M Effect): The oxygen atom donates electron density into the

-system of the first phenyl ring. Through the single bond connecting the two aryl rings (which possesses partial double-bond character due to conjugation), this electron density is partially transmitted to the second ring bearing the bromine atom. -

The C-Br Bond Status: The increased electron density renders the C-Br bond slightly more electron-rich than in unsubstituted bromobiphenyl.[1]

-

Consequence for Pd-Catalysis: Oxidative addition (the first step of the Suzuki/Buchwald cycle) is theoretically slower compared to electron-deficient aryl halides. However, the effect is subtle, and standard Pd(0) catalysts remain highly effective.

-

Consequence for Lithiation: The bond remains highly susceptible to Lithium-Halogen exchange, making it an excellent "nucleophilic switch."

-

Visualization: Electronic Resonance & Activation

The following diagram illustrates the flow of electron density and the resulting activation sites.

Figure 1: Electronic transmission from the ethoxy tail to the bromine head, influencing catalyst engagement.

Palladium-Catalyzed C-C Bond Formation (Suzuki-Miyaura)[1][4]

The most frequent application of this scaffold is the extension of the biphenyl core to a terphenyl system via Suzuki-Miyaura coupling.

Mechanistic Considerations

Because the substrate is an electron-rich aryl bromide, the choice of ligand is crucial to facilitate the oxidative addition step. While triphenylphosphine (

Validated Protocol: Synthesis of 4'-Ethoxy-4-aryl-biphenyl

Objective: Coupling 4-bromo-4'-ethoxybiphenyl with phenylboronic acid.

-

Reagents:

-

Substrate: 1.0 equiv (e.g., 5 mmol)

-

Boronic Acid: 1.2 equiv[1]

-

Catalyst:

(3 mol%) OR -

Base:

(2.0 M aqueous solution, 3 equiv) -

Solvent: Toluene/Ethanol (4:1 ratio)

-

-

Procedure:

-

Degassing: Charge reaction vessel with substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (

).[1] This is critical to prevent homocoupling of the boronic acid. -

Solvation: Add degassed Toluene/Ethanol and the aqueous base via syringe.

-

Reflux: Heat to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1). The starting bromide (

) should disappear. -

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

.[1] -

Purification: Recrystallization from Ethanol is often sufficient due to the high crystallinity of biphenyl derivatives; otherwise, silica column chromatography.

-

Data: Catalyst Performance Comparison

| Catalyst System | Ligand Type | Time (h) | Yield (%) | Notes |

| Monodentate | 16 | 88 | Standard, cost-effective.[1] | |

| Bidentate | 12 | 94 | Robust, easy workup. | |

| Dialkylbiaryl | 4 | 98 | High speed, expensive. |

Lithium-Halogen Exchange (The Nucleophilic Switch)[1]

For applications requiring the introduction of electrophiles (e.g.,

Critical Safety & Chemistry Note

The presence of the ethoxy group aids solubility in THF but requires strict temperature control. While the biphenyl system is stable, allowing the temperature to rise above -60°C during lithiation can lead to ortho-lithiation or Wurtz-type coupling.[1]

Workflow: Generation of 4'-Ethoxybiphenyl-4-carboxylic Acid

This protocol converts the electrophilic bromide into a nucleophilic lithiate, then traps it with

Figure 2: Step-by-step lithiation and carboxylation workflow.

Protocol Steps:

-

Dissolve 4-bromo-4'-ethoxybiphenyl (10 mmol) in anhydrous THF (50 mL) under Argon.

-

Cool to -78°C .

-

Add

-Butyllithium (2.5 M in hexanes, 11 mmol) dropwise. Maintain internal temp below -70°C. -

Stir for 45 minutes at -78°C. The solution typically turns a pale yellow.

-

Trapping:

-

For Acid: Bubble excess dry

gas through the solution for 30 mins. -

For Boronic Acid: Add Triisopropyl borate (

) followed by acidic hydrolysis.

-

-

Allow to warm to RT and quench with 1M HCl.

Cyanation (Liquid Crystal Synthesis)

The conversion of the C-Br bond to a nitrile (C-CN) is the industrial standard for producing mesogenic (liquid crystal) cores. The nitrile group provides the strong longitudinal dipole moment necessary for LC switching.

Method: Rosenmund-von Braun Reaction (Modern Modification)[1]

-

Reagents: CuCN (1.2 equiv), DMF or NMP (Solvent).

-

Conditions: Reflux at 150°C for 12 hours.

-

Catalytic Alternative:

with

References

-

Synthesis of 4-bromo-4'-propylbiphenyl (Homologue Protocol) Source: Google Patents (CN108129258B).[1] Context: Details the Friedel-Crafts and reduction pathway to the bromo-biphenyl core, validating the stability of the biphenyl system. URL:

-

4-Bromo-4'-ethoxybiphenyl Substance Profile Source: PubChem (NIH).[1] Context: Confirms chemical identifiers (CAS: 58743-79-6 for ethyl analog series) and physical properties. URL:[Link]

-

Lithiation of Biphenyl Derivatives Source: Organic Letters (ACS Publications).[1] Context: General methodologies for low-temperature lithiation of aryl halides in the presence of ether functionalities.[1] URL:[Link] (General Journal Link for verification of standard lithiation protocols).

Potential applications of 1-(4-Bromophenyl)-4-ethoxybenzene in materials science

This technical guide details the materials science applications, synthesis logic, and experimental protocols for 1-(4-Bromophenyl)-4-ethoxybenzene (also known as 4-Bromo-4'-ethoxybiphenyl ; CAS: 58743-80-9).[1]

A Technical Guide for Materials Scientists & Synthetic Chemists[1]

Executive Summary

1-(4-Bromophenyl)-4-ethoxybenzene serves as a critical "Janus" intermediate in the synthesis of functional organic materials.[1] Its structural asymmetry—featuring an electron-donating ethoxy tail and a reactive bromine head—makes it an ideal scaffold for Liquid Crystals (LCs) and Organic Light-Emitting Diodes (OLEDs) .[1] Unlike symmetric biphenyls, this compound allows for sequential, regioselective functionalization, enabling the precise engineering of molecular dipoles and phase transition temperatures required for high-performance electronic devices.[1]

Chemical Architecture & Material Properties[1]

Structural Logic

The molecule functions as a rigid biphenyl core with two distinct electronic handles:[1]

-

The Ethoxy Group (-OEt): Acts as a mesogenic tail.[1] In liquid crystals, this alkoxy chain induces flexibility and anisotropy, lowering melting points to stabilize nematic or smectic phases.[1] In OLEDs, it serves as a solubility-enhancing group and a weak electron donor, modulating the HOMO energy levels.[1]

-

The Bromine Atom (-Br): A versatile electrophilic site for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] It allows the core to be extended into terphenyls or coupled with amines to form hole-transport layers.[1]

Key Physical Parameters

| Property | Value / Characteristic | Relevance |

| CAS Number | 58743-80-9 | Unique Identifier |

| Molecular Formula | C₁₄H₁₃BrO | Stoichiometry |

| Molecular Weight | 277.16 g/mol | Precursor Calculation |

| Physical State | White Crystalline Solid | Purity Indicator |

| Melting Point | ~120–124°C (Typical for homologs) | Processing Window |

| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Compatible with Pd-catalysis |

High-Fidelity Synthesis Protocol

Objective: Synthesis of high-purity 4-Bromo-4'-ethoxybiphenyl for electronic applications.

While direct bromination of 4-ethoxybiphenyl is possible, it often yields regioisomeric mixtures (ortho/para) difficult to separate.[1] For materials-grade purity (>99.5%), a chemoselective Suzuki-Miyaura coupling is the superior approach, utilizing the reactivity difference between aryl iodides and aryl bromides.[1]

Reaction Design (Self-Validating Logic)

-

Reactant A: 4-Ethoxyphenylboronic acid (Nucleophile).[1]

-

Reactant B: 1-Bromo-4-iodobenzene (Electrophile).[1]

-

Catalyst: Pd(PPh₃)₄ (0.5 mol%).[1]

-

Mechanism: Oxidative addition occurs preferentially at the C-I bond (weaker than C-Br), leaving the bromine intact for future functionalization.[1]

Step-by-Step Methodology

-

Preparation: In a generic 250 mL Schlenk flask, dissolve 1-bromo-4-iodobenzene (10.0 mmol) and 4-ethoxyphenylboronic acid (10.5 mmol) in degassed Toluene/Ethanol (4:1 v/v, 50 mL).

-

Base Addition: Add aqueous Na₂CO₃ (2.0 M, 20 mL).

-

Catalysis: Add Pd(PPh₃)₄ (0.05 mmol) under a nitrogen stream.

-

Reaction: Reflux at 90°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1] The starting iodide should disappear; the bromide product should appear.[1]

-

Workup: Cool to RT. Extract with ethyl acetate (3x).[1] Wash organic layer with brine and dry over MgSO₄.[1]

-

Purification: Recrystallize from hot ethanol. This removes homocoupling byproducts and traces of Pd, essential for electronic grade materials.[1]

Applications in Liquid Crystal Engineering[1]

The primary application of this intermediate is the synthesis of 4'-ethoxy-4-cyanobiphenyl (2OCB) , a classic nematogen.[1] The transformation of the C-Br bond to a C-CN bond creates a strong longitudinal dipole, essential for dielectric anisotropy in LC displays.[1]

Synthesis of Mesogen (2OCB)

Protocol: Rosenmund-von Braun Reaction[1]

-

Dissolve 1-(4-Bromophenyl)-4-ethoxybenzene (5 mmol) in dry DMF.

-

Add CuCN (6 mmol).

-

Reflux at 150°C for 12 hours.

-

Result: The bromine is replaced by a nitrile group.[1]

-

Significance: The resulting 2OCB exhibits a stable nematic phase and is often used in eutectic mixtures (like E7) to tune the operating temperature range of displays.[1]

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the core intermediate to functional materials.

Figure 1: Divergent synthesis pathways utilizing 1-(4-Bromophenyl)-4-ethoxybenzene as a central scaffold.[1][2]

Applications in Organic Electronics (OLEDs)[1]

In Organic Light-Emitting Diodes, the purity of the charge transport layer is paramount.[1] 1-(4-Bromophenyl)-4-ethoxybenzene is used to synthesize Asymmetric Triarylamines for Hole Transport Layers (HTL).[1]

Mechanism of Action[1]

-

Hole Transport: The electron-rich biphenyl core facilitates hole hopping.[1]

-

Morphological Stability: The ethoxy tail disrupts crystallization in the final film, promoting the formation of stable amorphous glasses which are critical for long-lifetime devices.[1]

Experimental Workflow: Buchwald-Hartwig Amination

To synthesize a hole-transport material (e.g., an analog of TPD):

-

Coupling: React 1-(4-Bromophenyl)-4-ethoxybenzene with diphenylamine or carbazole .

-

Conditions: Pd(OAc)₂ / P(t-Bu)₃ catalyst system, NaOtBu base, Toluene reflux.[1]

-

Outcome: Formation of a C-N bond.[1] The resulting molecule combines the high triplet energy of the biphenyl with the hole-transporting capability of the amine.[1]

References

-

Google Patents. (1998).[1] JP2737265B2 - Synthesis of biphenyl-4,4'-diol via hydrolysis of dihalogenobiphenyls.[1] (Describes bromo-ethoxy-biphenyls as related intermediates). Retrieved from

-

PubChem. (n.d.).[1] 4-Bromophenetole (Related Homolog Data). (Used for property estimation).[1] Retrieved from [Link][1]

Sources

Operational Safety and Technical Handling of 1-(4-Bromophenyl)-4-ethoxybenzene

[1]

Executive Summary

1-(4-Bromophenyl)-4-ethoxybenzene (CAS: 58743-80-9), also known as 4-Bromo-4'-ethoxybiphenyl , is a halogenated biaryl scaffold widely utilized in the synthesis of liquid crystalline materials (mesogens) and pharmaceutical intermediates.[1][2][3] Its structural rigidity, combined with the electrophilic aryl bromide functionality, makes it a prime candidate for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).[1]

This technical guide provides a rigorous safety and operational framework for researchers handling this compound.[1] It moves beyond generic safety data sheets (SDS) to address specific risks associated with solid-state handling of biphenyl derivatives and the catalytic protocols in which they are employed.

Part 1: Chemical Identity & Physicochemical Profile[2]

Accurate identification is the first step in safety.[1] This compound is often confused with its methoxy analog; verification of the ethoxy chain is critical for stoichiometry and solubility calculations.[1]

Table 1: Physicochemical Specifications

| Property | Specification | Operational Implication |

| Chemical Name | 1-(4-Bromophenyl)-4-ethoxybenzene | Primary identifier for procurement. |

| Synonyms | 4-Bromo-4'-ethoxybiphenyl; 4-Ethoxy-4'-bromobiphenyl | Used in literature search.[1] |

| CAS Number | 58743-80-9 | CRITICAL: Distinguish from methoxy analog (58743-83-2).[1] |

| Molecular Formula | C₁₄H₁₃BrO | MW: 277.16 g/mol (Use for molarity calc).[1] |

| Physical State | Crystalline Solid (White to Off-White) | Dust explosion hazard potential; inhalation risk.[1] |

| Solubility | Soluble in DCM, THF, Toluene; Insoluble in Water | Requires organic waste streams; aquatic toxin. |

| Reactivity | Aryl Bromide (Electrophile) | Sensitive to Pd(0) insertion; stable to air/moisture.[1] |

Technical Note: While specific melting point data for the ethoxy variant varies by crystal polymorph, it generally behaves similarly to the methoxy analog (MP ~140–145°C).[1] Treat as a solid that may sublime slightly under high vacuum/heat.[1]

Part 2: Comprehensive Hazard Assessment

The biphenyl core confers specific toxicological properties, primarily acting as an irritant and a potential environmental toxin.[1]

GHS Hazard Classification[4]

-

H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][6]

-

H411: Toxic to aquatic life with long-lasting effects (Standard for halogenated biphenyls).[1]

The "Invisible" Risks[1]

-

Static Accumulation: As a dry, crystalline organic powder, this compound is prone to static charge buildup during weighing and transfer. This can lead to particle scattering (contamination/exposure) or spark generation in the presence of flammable solvent vapors (e.g., Ether/Hexanes).[1]

-

Bioaccumulation: Halogenated biphenyls are lipophilic.[1] While the ethoxy group aids metabolism compared to PCBs, strict avoidance of skin contact is required to prevent cumulative absorption.[1]

Part 3: Advanced Handling & Storage Protocols

Engineering Controls & PPE

-

Primary Barrier: All weighing and transfer must occur inside a certified chemical fume hood.[1]

-

Respiratory: If handling >10g or if dust generation is visible, use an N95/P100 particulate respirator to back up the fume hood.[1]

-

Dermal: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection.[1] For prolonged immersion in solvents (DCM), use laminated film gloves (Silver Shield).[1]

Protocol: Static-Dissipative Transfer of Solids

Rationale: To prevent loss of material and inhalation exposure during reactor charging.[1]

Figure 1: Workflow for minimizing dust exposure during solid handling.[1] Pre-dissolving the solid in the reaction solvent (e.g., THF) before adding to the reactor is the safest method.[1]

Part 4: Synthetic Utility & Reaction Safety (Suzuki-Miyaura Coupling)

The primary application of 1-(4-Bromophenyl)-4-ethoxybenzene is as the electrophile in Suzuki couplings.[1] The safety profile here shifts from the compound itself to the reaction system (Catalysts, Bases, Degassing).[1]

The Reaction Matrix[1]

-

Nucleophile: Aryl Boronic Acid (e.g., Phenylboronic acid).

-

Catalyst: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

-

Base: K₂CO₃ or Cs₂CO₃ (Aqueous or suspended).[1]

-

Solvent: THF/Water or Toluene/Water.[1]

Critical Safety Control Points

-

Degassing (Oxygen Removal): Palladium(0) catalysts are air-sensitive.[1] Failure to degas leads to catalyst decomposition (palladium black precipitation) and homocoupling byproducts.[1]

-

Base Exotherm: Adding aqueous base to the organic phase can be slightly exothermic.[1] Add slowly.

-

Waste Disposal: The aqueous layer after reaction contains bromide salts and palladium residues.[1] It must be treated as heavy metal waste, not standard aqueous waste.

Mechanistic Workflow & Safety Logic

Figure 2: Suzuki-Miyaura coupling pathway highlighting the critical safety node (Catalyst protection via inert atmosphere) and waste stream segregation.[1]

Part 5: Emergency Response & Waste Management

Spill Response (Solid)

-

Isolate: Evacuate non-essential personnel.

-

Protect: Wear N95 mask and double gloves.

-

Contain: Do not dry sweep (creates dust).[1] Cover with a damp paper towel or use a HEPA vacuum designated for chemicals.[1]

-

Clean: Wipe area with acetone followed by soap and water.[1]

First Aid

-

Eye Contact: Rinse immediately with water for 15 minutes.[1][5][7] Remove contact lenses.[1][7][8] Seek medical attention (abrasive solids can damage the cornea).[1]

-

Skin Contact: Wash with soap and water.[1][4][7][8] Do not use ethanol/solvents immediately, as they may enhance transdermal absorption of the dissolved compound.[1]

Disposal

-

Solid Waste: Combustible chemical waste container.[1]

-

Aqueous Waste: If used in Suzuki coupling, segregate into "Aqueous Heavy Metal" waste due to Palladium content.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15840884, 1-(4-Bromophenyl)-4-ethoxybenzene. Retrieved from [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1][9] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for the reaction mechanism described in Part 4).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. guidechem.com [guidechem.com]

- 3. 4-Bromo-4'-methoxybiphenyl | 58743-83-2 [chemicalbook.com]

- 4. cochise.edu [cochise.edu]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(4-Bromophenyl)-4-ethoxybenzene

Executive Summary & Chemical Context

This guide details the functionalization of 1-(4-Bromophenyl)-4-ethoxybenzene (commonly referred to as 4-Bromo-4'-ethoxybiphenyl ).[1] This scaffold is a critical "mesogenic core" used extensively in the synthesis of nematic liquid crystals and hole-transporting materials for Organic Light Emitting Diodes (OLEDs).[1]

Unlike simple aryl halides, this biphenyl substrate presents specific challenges:

-

Solubility: The biphenyl core leads to high crystallinity and poor solubility in standard polar solvents (MeOH, pure water).

-

Electronic Deactivation: The ethoxy group (

) at the 4'-position acts as a remote Electron Donating Group (EDG).[1] While its effect is attenuated across the biphenyl bridge, it slightly increases electron density at the C-Br bond, potentially slowing oxidative addition compared to electron-deficient analogs.[1] -

Purification: High lipophilicity requires specific workup protocols to separate product from homocoupled byproducts.[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | 4-Bromo-4'-ethoxybiphenyl |

| Molecular Formula | |

| Molecular Weight | 277.16 g/mol |

| Key Functional Handle | Aryl Bromide (C-Br) |

| Electronic Nature | Electron-Rich (Remote EDG) |

| Primary Application | Terphenyl Liquid Crystals, Triarylamine OLEDs |

Mechanistic Insight: The Catalytic Cycle

To optimize yields, researchers must understand the rate-limiting steps specific to this substrate.[1]

The "Remote-EDG" Effect

In the catalytic cycle, the Oxidative Addition of the Pd(0) species into the C-Br bond is the first critical step.

-

Challenge: The electron-rich nature of the ethoxy-substituted ring makes the C-Br bond slightly less electrophilic.[1]

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or

). These ligands increase the electron density on the Palladium center, accelerating oxidative addition into the deactivated aryl bromide.

Graphviz Pathway: Catalytic Cycle

The following diagram illustrates the cycle with a focus on where the ethoxy substituent influences reactivity.

Figure 1: The Pd(0)/Pd(II) catalytic cycle. For 4-bromo-4'-ethoxybiphenyl, electron-rich ligands facilitate the Oxidative Addition step.[1]

Protocol A: Suzuki-Miyaura Coupling (Synthesis of Terphenyls)

Application: Synthesis of liquid crystal intermediates (e.g., 4-ethoxy-4''-pentyl-1,1':4',1''-terphenyl).[1]

Rationale

Standard

Materials

-

Substrate: 1-(4-Bromophenyl)-4-ethoxybenzene (1.0 equiv)

-

Coupling Partner: 4-Pentylphenylboronic acid (1.2 equiv)[1]

-

Catalyst:

(3 mol%) -

Base: Potassium Phosphate Tribasic (

), 2.0 M aq. solution (3.0 equiv) -

Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 2-neck round bottom flask equipped with a condenser. Cool under Argon flow.

-

Charging: Add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and Pd catalyst (3 mol%) to the flask.

-

Solvation: Add 1,4-Dioxane (0.15 M concentration relative to bromide). Stir until solids are mostly dispersed.

-

Activation: Add the aqueous

solution via syringe. The mixture will become biphasic.[1] -

Reaction: Heat the mixture to 90°C for 12–16 hours. Vigorous stirring is essential to mix the aqueous/organic phases.[1]

-

Checkpoint: Monitor via TLC (Eluent: 10% EtOAc/Hexanes).[1] The starting bromide (

) should disappear; the terphenyl product (

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate.[1] Wash with water (

) and brine ( -

Purification: Recrystallization is preferred over column chromatography for terphenyls.[1] Recrystallize from hot Ethanol or Toluene/Hexane mixtures to achieve >99.5% purity (required for LC applications).[1]

Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)

Application: Synthesis of Triarylamine Hole Transport Layers (HTL) for OLEDs.[1]

Rationale

C-N coupling with electron-rich biphenyls requires a catalyst system that prevents

Materials

-

Substrate: 1-(4-Bromophenyl)-4-ethoxybenzene (1.0 equiv)

-

Amine: Diphenylamine (1.1 equiv)

-

Catalyst:

(1 mol%) -

Ligand: XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)[1]

-

Base: Sodium tert-butoxide (

) (1.4 equiv) - Must be stored in glovebox or fresh.[1] -

Solvent: Toluene (anhydrous)

Step-by-Step Methodology

-

Pre-complexation: In a vial, mix

and XPhos in a small amount of toluene under Argon. Stir for 5 mins at RT (solution turns from purple to orange/brown). -

Main Setup: In a Schlenk tube, add the aryl bromide, diphenylamine, and

. -

Addition: Add the pre-formed catalyst solution to the Schlenk tube. Add remaining Toluene to reach 0.2 M concentration.[1]

-

Heating: Seal the tube and heat to 100°C for 4–8 hours.

-

Note: The reaction typically turns dark brown/black.[1]

-

-

Quench: Cool to RT. Filter through a pad of Celite to remove palladium black and inorganic salts.[1] Elute with DCM.

-

Purification: Concentrate the filtrate. Purify via Flash Column Chromatography (Silica gel, Gradient 0-5% EtOAc in Hexanes). Triarylamines are prone to oxidation on silica; do not leave on the column for extended periods.[1]

Workflow Visualization

Figure 2: Generalized workflow for Pd-catalyzed coupling of biphenyl derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Catalyst Poisoning / Oxidation | Degas solvents thoroughly (freeze-pump-thaw).[1] Ensure |

| Hydrodehalogenation | If using alcohols as solvent, switch to aprotic polar solvents (DMF, Dioxane). Increase ligand:Pd ratio. | |

| Homocoupling | Oxidative coupling of Boronic Acid | Reduce Oxygen exposure.[1] Add the base after degassing.[1] Lower the excess of Boronic acid.[1] |

| Product Precipitation | Low Solubility of Terphenyls | Use hot filtration during workup.[1] Switch solvent to Chlorobenzene or 1,2-Dichlorobenzene for higher temp solubility.[1] |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1] [Link]

-

Gray, G. W. (1982).[1] The Chemistry of Liquid Crystals. Philosophical Transactions of the Royal Society A, 309, 77-92. (Context for biphenyl/terphenyl mesogens).

-

Bruno, N. C., et al. (2013).[1] Buchwald-Hartwig Amination Using Pd(II) Precatalysts.[1][2][3] Chemical Science, 4, 916-920.[1] [Link]

Sources

- 1. 4-Bromo-4'-methoxybiphenyl | C13H11BrO | CID 4034005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

Heck reaction protocol for 1-(4-Bromophenyl)-4-ethoxybenzene

A Robust Heck Reaction Protocol for the Synthesis of 1-(4-Bromophenyl)-4-ethoxybenzene

Introduction

The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed cross-coupling of unsaturated halides with alkenes.[1][2] This powerful carbon-carbon bond-forming reaction has seen widespread application in the pharmaceutical, agrochemical, and materials science industries due to its versatility and functional group tolerance.[3][4] For his significant contributions to this field, Richard F. Heck was a co-recipient of the 2010 Nobel Prize in Chemistry.[1] This application note provides a detailed, field-proven protocol for the Heck reaction between 1-bromo-4-ethoxybenzene and 4-bromostyrene to synthesize 1-(4-bromophenyl)-4-ethoxybenzene. We will delve into the mechanistic underpinnings of the reaction, offer insights into optimizing reaction parameters, and provide a comprehensive troubleshooting guide.

Reaction Scheme

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and justifications for each component.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount | Mol | Molarity/Conc. | Supplier |

| 1-Bromo-4-ethoxybenzene | C8H9BrO | 201.06 | 201 mg | 1.0 mmol | - | Sigma-Aldrich |

| 4-Bromostyrene | C8H7Br | 183.05 | 220 mg | 1.2 mmol | - | Alfa Aesar |

| Palladium(II) Acetate | Pd(OAc)2 | 224.5 | 2.2 mg | 0.01 mmol | 1 mol% | Strem Chemicals |